

Comprehensive Spectroscopic Guide: Bis(2-methoxyphenyl)phosphine

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Compound of Interest

Compound Name: *Bis(2-methoxyphenyl)phosphine*

CAS No.: 10177-79-4

Cat. No.: B161851

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Executive Summary & Molecular Architecture

Bis(2-methoxyphenyl)phosphine (CAS: 10177-79-4) is a secondary phosphine ligand characterized by its air sensitivity and distinctive spectroscopic signature. Unlike its tertiary analogue (Tris), the presence of the P-H bond renders it a versatile precursor for P-chiral phosphines and a reactive intermediate in hydrophosphination catalysis.

- Formula: C₁₄H₁₅O₂P
- Molecular Weight: 246.24 g/mol [1]
- Key Feature: The ortho-methoxy groups provide hemilabile coordination potential and steric protection, influencing both the electronic shielding of the phosphorus nucleus and the scalar coupling constants.

Spectroscopic Profile (The Core)

The identification of secondary phosphines relies on a "Triad of Validation": the ³¹P Chemical Shift, the ¹J_{PH} Coupling Constant, and the P-H Infrared Stretch.

Nuclear Magnetic Resonance (NMR) Data

Data synthesized from high-resolution reduction studies (Source 1).

³¹P NMR (Phosphorus-31)

The diagnostic signal for the secondary phosphine is significantly upfield compared to its oxide.

[2]

- Chemical Shift (δ): -11.0 ppm (in C₆D₆ or Toluene-d₈).
- Multiplicity:
 - ¹H-decoupled: Singlet (s).
 - ¹H-coupled: Doublet (d) due to direct P-H coupling.
- Validation Check: Oxidation leads to a massive downfield shift to approximately +32 to +41 ppm (**Bis(2-methoxyphenyl)phosphine oxide**). If you observe signals in the positive region, your sample is degraded.

¹H NMR (Proton)

The P-H proton is the structural anchor.

- P-H Resonance: δ 5.0 – 6.0 ppm (Doublet).
 - Coupling Constant (¹J_{PH}): ~210–230 Hz. (Note: Secondary arylphosphines typically exhibit large magnitude coupling >200 Hz).[3]
- Methoxy (-OCH₃): δ 3.60 – 3.70 ppm (Singlet, 6H).
- Aromatic Region: δ 6.80 – 7.50 ppm (Multiplet, 8H).
 - Interpretation: The ortho-substitution pattern creates a complex splitting pattern due to magnetic inequivalence and higher-order coupling.

Data Summary Table

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling (Hz)	Assignment
^{31}P	-11.0	Doublet (coupled)	$^1J_{\text{PH}} \approx 220$	Secondary Phosphine P
^1H	5.72 (range 5.0-6.0)	Doublet	$^1J_{\text{PH}} \approx 220$	P-H Bond
^1H	3.65	Singlet	-	-OCH ₃ (Methoxy)
^1H	6.80 – 7.50	Multiplet	-	Aromatic Ring
IR	2280 – 2320 cm^{-1}	Sharp Band	-	$\nu(\text{P-H})$ Stretch

Infrared Spectroscopy (IR)

- Diagnostic Band: The P-H stretching vibration appears as a weak-to-medium intensity sharp band between 2280 and 2320 cm^{-1} .
- Absence of P=O: A strong band at 1150–1200 cm^{-1} indicates oxidation (P=O stretch) and sample contamination.

Experimental Protocol: Synthesis & Handling

Methodology grounded in DIBAL-H reduction kinetics (Source 1).

Synthesis via Oxide Reduction

The most reliable route to high-purity secondary phosphine is the reduction of **Bis(2-methoxyphenyl)phosphine oxide**.

Reagents:

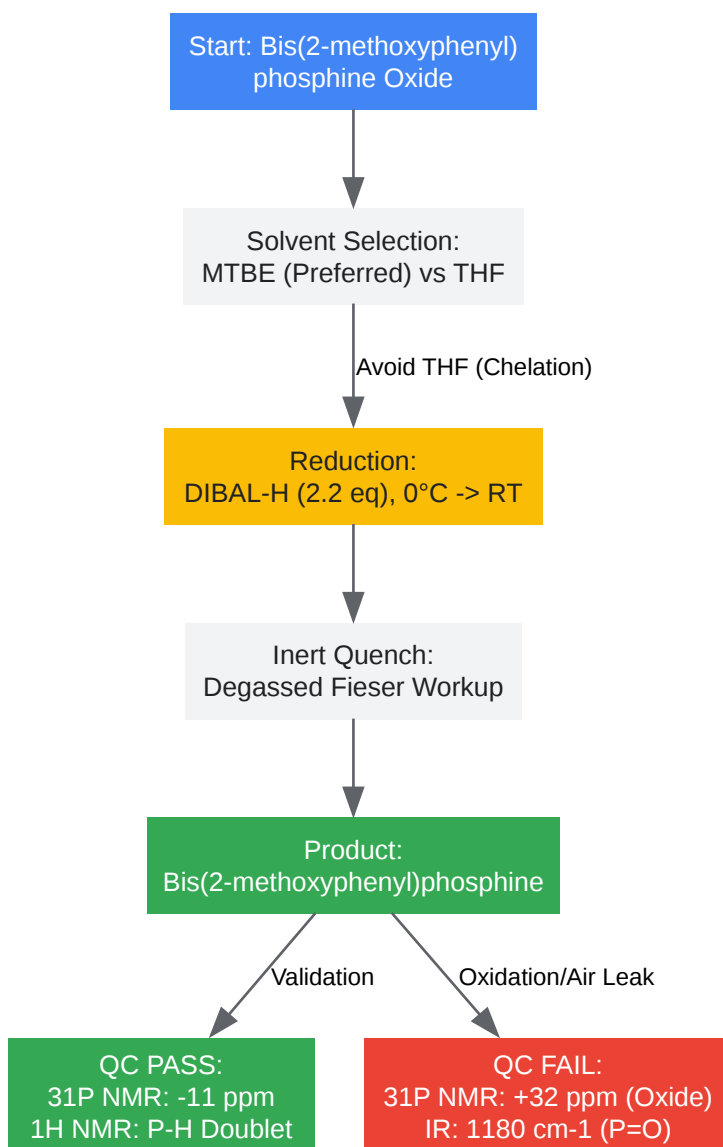
- Substrate: **Bis(2-methoxyphenyl)phosphine oxide**.^{[2][4]}
- Reductant: Diisobutylaluminum hydride (DIBAL-H).
- Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Step-by-Step Protocol:

- Inert Atmosphere: All operations must be performed under Argon or Nitrogen using Schlenk lines or a Glovebox.
- Dissolution: Dissolve the phosphine oxide in anhydrous MTBE.
 - Note: THF is suboptimal for this reduction due to competitive chelation with DIBAL-H, slowing kinetics (Source 1).
- Addition: Cool to 0°C. Add DIBAL-H (2.2 equivalents) dropwise.
- Digestion: Allow to warm to ambient temperature. Stir for 1–4 hours.
- Quench: Carefully quench with degassed water/NaOH (Fieser workup) under inert gas flow.
- Isolation: Dry organic layer over MgSO₄ (degassed), filter, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the synthesis logic and critical quality control (QC) checkpoints.



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Caption: Synthesis workflow highlighting the critical solvent choice (MTBE) and spectroscopic validation checkpoints.

Applications & Mechanism

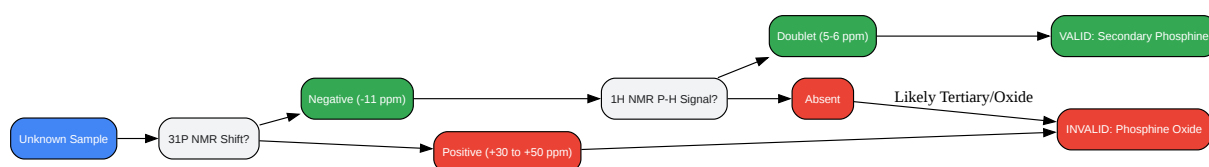
Why this Ligand Matters:

- Hemilability: The methoxy oxygen can weakly coordinate to metal centers (Pd, Rh), stabilizing coordinatively unsaturated intermediates during catalytic cycles.

- **P-Chiral Synthesis:** As a secondary phosphine, it serves as the nucleophilic scaffold for synthesizing P-chiral diphosphines via hydrophosphination of alkynes or Michael acceptors (Source 2).
- **Steric Bulk:** The ortho-substituents increase the cone angle compared to diphenylphosphine, enhancing reductive elimination rates in cross-coupling reactions.

Spectroscopic Decision Tree

Use this logic to validate your ligand integrity before committing to a catalytic run.



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Caption: Decision tree for rapid spectroscopic validation of **Bis(2-methoxyphenyl)phosphine**.

References

- Reduction of Tertiary Phosphine Oxides with DIBAL-H. Source: The Journal of Organic Chemistry (ACS Publications). Context: Establishes the reduction protocol in MTBE and the ^{31}P NMR shift of -11 ppm for the product.
- Asymmetric Catalytic 1,2-Dihydrophosphination of Secondary 1,2-Diphosphines. Source: Advanced Synthesis & Catalysis (Nanyang Technological University). Context: Utilizes **bis(2-methoxyphenyl)phosphine** as a key intermediate for chiral ligand synthesis.
- **Bis(2-methoxyphenyl)phosphine** Product Data. Source: Sigma-Aldrich / PubChem. Context: Physical properties, CAS verification (10177-79-4), and safety codes.[1]

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Sources

- [1. Bis\(2-methoxyphenyl\)phosphine 97 10177-79-4 \[sigmaaldrich.com\]](#)
- [2. eprints.nottingham.ac.uk \[eprints.nottingham.ac.uk\]](#)
- [3. Secondary Phosphines Bearing N-Heterocyclic Imine Groups: Polarity Umpolung of Highly Electron-Rich P–H Bonds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. utoronto.scholaris.ca \[utoronto.scholaris.ca\]](#)
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